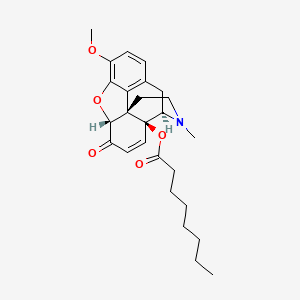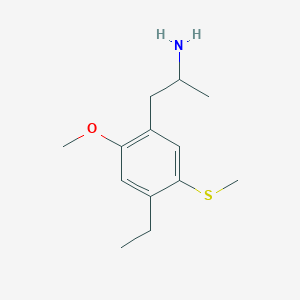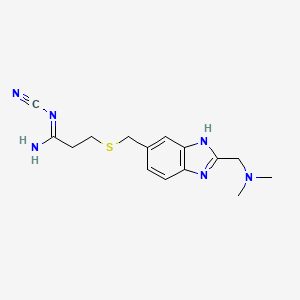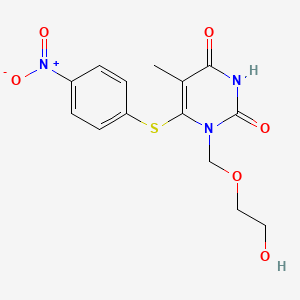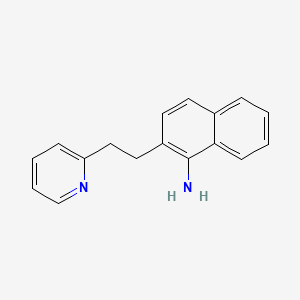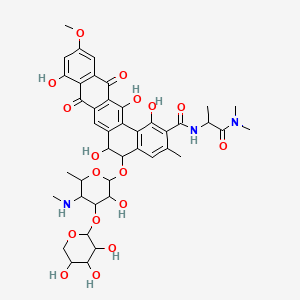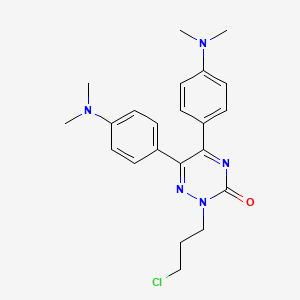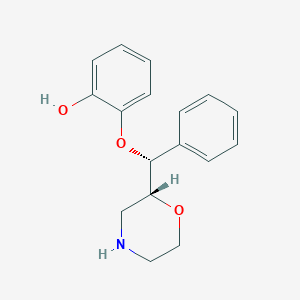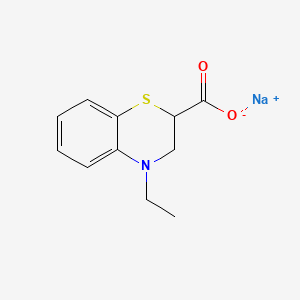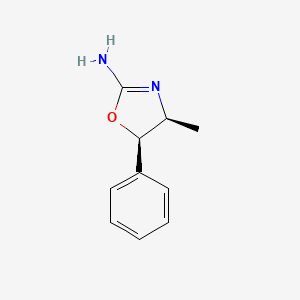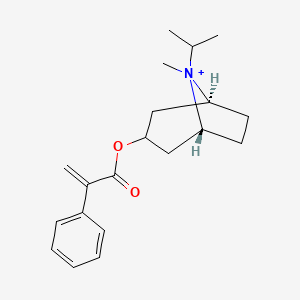
Apo-ipratropium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ipratropium bromide involves several steps. One common method includes the reaction of 2-phenyl-3-acetoxy propionic acid with oxalyl chloride in the presence of dichloromethane and dimethylformamide (DMF) to form an intermediate. This intermediate is then reacted with isopropyl tropine methanesulfonate solution, followed by hydrolysis with hydrochloric acid to yield ipratropium bromide .
Industrial Production Methods
Industrial production of ipratropium bromide typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ipratropium bromide undergoes various chemical reactions, including ester hydrolysis and oxidation.
Common Reagents and Conditions
Ester Hydrolysis: This reaction involves the use of water or dilute acids to break the ester bond, resulting in the formation of tropic acid and tropane.
Major Products
The major products formed from these reactions include tropic acid and tropane, which are inactive metabolites .
Wissenschaftliche Forschungsanwendungen
Ipratropium bromide has a wide range of applications in scientific research:
Wirkmechanismus
Ipratropium bromide acts as an antagonist of the muscarinic acetylcholine receptor. By blocking the action of acetylcholine at parasympathetic sites in bronchial smooth muscle, it causes bronchodilation and inhibits serous and seromucous gland secretions . This mechanism helps in relieving bronchospasm and reducing nasal discharge.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tiotropium Bromide: Another anticholinergic agent used for long-term maintenance treatment of bronchospasm associated with COPD.
Aclidinium Bromide: Used for the maintenance treatment of COPD, similar to ipratropium but with a longer duration of action.
Uniqueness
Ipratropium bromide is unique due to its short-acting nature, making it suitable for quick relief of bronchospasm symptoms. Unlike tiotropium and aclidinium, which are long-acting, ipratropium provides rapid onset of action, typically within 15 to 30 minutes .
Eigenschaften
CAS-Nummer |
792131-69-2 |
|---|---|
Molekularformel |
C20H28NO2+ |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate |
InChI |
InChI=1S/C20H28NO2/c1-14(2)21(4)17-10-11-18(21)13-19(12-17)23-20(22)15(3)16-8-6-5-7-9-16/h5-9,14,17-19H,3,10-13H2,1-2,4H3/q+1/t17-,18+,19?,21? |
InChI-Schlüssel |
APBFGXKTZSOWLK-FUUYNRHESA-N |
Isomerische SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C |
Kanonische SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



